molecular formula C12H21ClFN B10856900 Fluoroethylnormemantine hydrochloride

Fluoroethylnormemantine hydrochloride

Cat. No.: B10856900
M. Wt: 233.75 g/mol
InChI Key: KPURUIUXBWTRPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluoroethylnormemantine (hydrochloride) is a derivative of Memantine, a well-known N-methyl-D-aspartate (NMDA) receptor antagonist. This compound is functionalized with a fluorine group, which allows its use as a positron emission tomography (PET) tracer. Fluoroethylnormemantine (hydrochloride) exhibits a range of effects, including anti-amnesic, neuroprotective, antidepressant-like, and fear-attenuating properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluoroethylnormemantine (hydrochloride) involves the functionalization of Memantine with a fluorine group. The specific synthetic routes and reaction conditions are proprietary and not widely published.

Industrial Production Methods: Industrial production methods for Fluoroethylnormemantine (hydrochloride) are not extensively documented. The compound is typically produced in research laboratories and specialized facilities due to its application in scientific research and medical imaging .

Chemical Reactions Analysis

Types of Reactions: Fluoroethylnormemantine (hydrochloride) primarily undergoes substitution reactions due to the presence of the fluorine group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Mechanism of Action

Fluoroethylnormemantine (hydrochloride) exerts its effects primarily through antagonism of the NMDA receptor. By binding to the receptor, it inhibits excessive glutamatergic activity, which is implicated in neurodegenerative and psychiatric disorders. This inhibition helps to reduce oxidative stress, inflammation, and apoptosis, thereby providing neuroprotection .

Comparison with Similar Compounds

Uniqueness: Fluoroethylnormemantine (hydrochloride) is unique due to its fluorine functionalization, which allows its use as a PET tracer. This property makes it valuable for in vivo imaging studies, providing insights into NMDA receptor activity and its role in various neurological and psychiatric conditions .

Properties

Molecular Formula

C12H21ClFN

Molecular Weight

233.75 g/mol

IUPAC Name

3-(2-fluoroethyl)adamantan-1-amine;hydrochloride

InChI

InChI=1S/C12H20FN.ClH/c13-2-1-11-4-9-3-10(5-11)7-12(14,6-9)8-11;/h9-10H,1-8,14H2;1H

InChI Key

KPURUIUXBWTRPB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N)CCF.Cl

Origin of Product

United States

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